![molecular formula C16H24N2O3 B1398312 Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate CAS No. 1219967-51-7](/img/structure/B1398312.png)
Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate
Overview
Description
Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate is a chemical compound with the molecular formula C16H24N2O3. It has a molecular weight of 292.37 g/mol. This compound has been found to display potent antiproliferative effects against various cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia .
Scientific Research Applications
Synthesis of Pyran Derivatives
This compound is used in the synthesis of pyran derivatives . Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc . The synthesis of pyran derivatives often involves a multicomponent reaction (MCR) approach .
Synthesis of Diphenyl-4H-pyran-3-carboxylates and 4-aryl-4H-pyran-3-carboxylates
The compound is used in the synthesis of diphenyl-4H-pyran-3-carboxylates and 4-aryl-4H-pyran-3-carboxylates . These compounds are synthesized via condensation of aldehydes, malononitrile and ethyl 3-oxo-3-phenylpropanoate under aqueous conditions .
Synthesis of 2H-Pyrans
The compound is used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .
Synthesis of Tetrasubstituted 2H-Pyrans
The compound is used in the synthesis of stable 2,4,5,6-tetrasubstituted 2H-Pyrans . These compounds are synthesized by the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds .
Intermediate in the Synthesis of Dabigatran Etexilate
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is an important intermediate in the synthesis of Dabigatran etexilate . Dabigatran etexilate is a thrombin inhibitor used to treat thromboses, cardiovascular diseases, etc .
Research and Development in Life Sciences
The compound is used in research and development in life sciences . It is used in various research solutions, products, and resources in chromatography and mass spectrometry analytical chemistry .
properties
IUPAC Name |
ethyl 3-amino-4-[methyl(oxan-4-ylmethyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-3-21-16(19)13-4-5-15(14(17)10-13)18(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMLUOGGXNYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)CC2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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